1-(3-ethoxypropyl)-2-imino-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Overview
Description
1-(3-ethoxypropyl)-2-imino-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N6O3 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.19098865 g/mol and the complexity rating of the compound is 945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
The compound and its derivatives are synthesized through various chemical reactions that involve the formation of complex heterocyclic systems. These syntheses often employ methods like condensation reactions, microwave-mediated synthesis, and reactions with carbonyl compounds to yield novel pyrimidines and related fused systems. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines showcases the versatility of these compounds in generating new chemical entities with potential applications in drug discovery and development (Bakhite, Yamada, & Al‐Sehemi, 2005).
Medicinal Chemistry Applications
Many derivatives of the compound exhibit promising biological activities, including anticancer, anti-inflammatory, and analgesic properties. For example, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone have been evaluated as anti-inflammatory and analgesic agents, showing significant inhibition of cyclooxygenase enzymes and potent analgesic activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Structural Modifications for Drug Discovery
Structural modifications of heterocyclic compounds, including pyrimidines and pyrazoles, play a crucial role in optimizing their biological properties for drug discovery. Altering the heterocycle or blocking reactive sites has been shown to reduce metabolism mediated by enzymes like aldehyde oxidase, enhancing the pharmacokinetic profiles of these compounds for better therapeutic outcomes (Linton et al., 2011).
Antifungal Activity
Some pyrido[2,3-d]pyrimidine derivatives exhibit significant antifungal activities, highlighting their potential as lead compounds for developing new antifungal agents. These activities are attributed to the structural features of the pyrimidine ring and its substitutions, which can be optimized for enhanced efficacy against fungal pathogens (Hanafy, 2011).
properties
IUPAC Name |
7-(3-ethoxypropyl)-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-2-32-12-6-11-29-20(24)17(22(30)26-15-16-7-5-9-25-14-16)13-18-21(29)27-19-8-3-4-10-28(19)23(18)31/h3-5,7-10,13-14,24H,2,6,11-12,15H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEFIPNANAYWAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CN=CC=C3)C(=O)N4C=CC=CC4=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
510733-25-2 | |
Record name | 1-(3-ETHOXYPROPYL)-2-IMINO-5-OXO-N-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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